![molecular formula C15H14ClN3O B1349270 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 364742-46-1](/img/structure/B1349270.png)

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

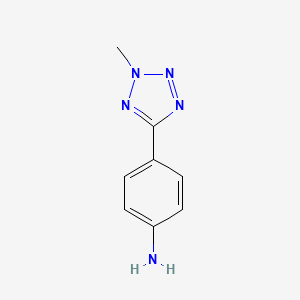

The compound “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound is of interest because of its diverse biological and clinical applications .

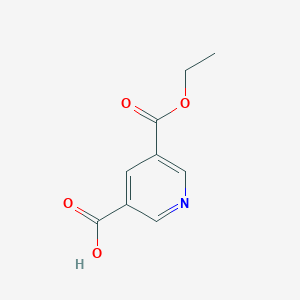

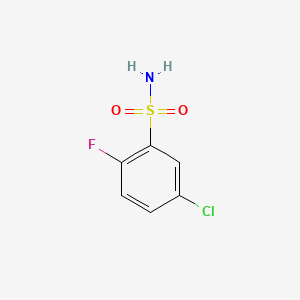

Molecular Structure Analysis

The molecular structure of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The InChI code for this compound is 1S/C15H14ClN3O/c1-19-13-5-3-2-4-12 (13)18-15 (19)17-9-10-8-11 (16)6-7-14 (10)20/h2-8,20H,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” are not available in the retrieved data. The compound has a molecular weight of 287.75 .Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds

This compound is used in the synthesis of complex compounds. For instance, it is used in the one-pot synthesis of tetra-substituted imidazole . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Antioxidant Activity

The compound and its metal complexes have been evaluated for their antioxidant activities. The compound was found to be a better antioxidant than its metal complexes .

Antimicrobial Efficacy

The compound and its metal complexes have been tested for their antimicrobial efficacy. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the compound against various strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking studies based on the binding energy values have been carried out to support the experimental results of the antioxidant activities of the compound and its metal complexes .

Computational Studies

For a better insight into the structure of the compound and its metal complexes, computational studies have been carried out. A clear intramolecular charge transfer was perceived in the compound and its metal complexes .

Synthesis of Thiosemicarbazone Moiety

The compound is used in the synthesis of thiosemicarbazone moiety, which is found in several molecules with a wide range of biological activities .

Propiedades

IUPAC Name |

4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMCRANUCCGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354948 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

CAS RN |

364742-46-1 |

Source

|

| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)